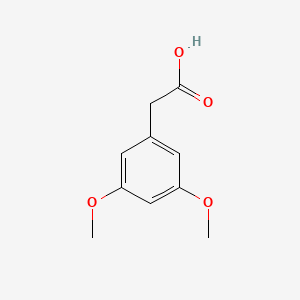

3,5-Dimethoxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPAFDDLAGTGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196918 | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-10-4 | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3,5-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,5-Dimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,5-Dimethoxyphenylacetic Acid

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenylacetic Acid

This compound (DMPAA), with the CAS Number 4670-10-4, is a highly valuable and versatile carboxylic acid derivative.[1][2] Its molecular structure, featuring a phenylacetic acid core with two methoxy groups at the 3 and 5 positions, imparts unique chemical properties that make it an indispensable building block in several high-value scientific fields. In pharmaceutical development, DMPAA serves as a crucial intermediate for the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its structure is also leveraged in neuroscience research to probe neurotransmitter systems and in the synthesis of complex natural products.[3] Furthermore, its utility extends to the agrochemical industry as a precursor for innovative herbicides and pesticides.[3]

Given its strategic importance, a deep understanding of its synthesis is paramount for researchers and process chemists. This guide provides an in-depth analysis of the most reliable and field-proven synthetic routes to DMPAA. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the primary methodologies, empowering you to select and execute the optimal synthesis for your specific application.

Part 1: Foundational Synthesis Pathways

The synthesis of DMPAA can be approached from several distinct starting materials. We will focus on three robust and well-documented classical pathways: the Willgerodt-Kindler reaction, the hydrolysis of a benzyl cyanide intermediate, and the carboxylation of a Grignard reagent.

Route 1: The Willgerodt-Kindler Reaction from 3,5-Dimethoxyacetophenone

This pathway is a powerful method for converting aryl alkyl ketones into their corresponding terminal carboxylic acids. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed.

Principle and Mechanistic Insight: The Willgerodt-Kindler reaction is a fascinating rearrangement and oxidation process.[4] Named after Conrad Willgerodt and Karl Kindler, the modern variation typically employs an amine (like morpholine) and elemental sulfur.[5][6] The mechanism is initiated by the formation of an enamine from the starting ketone (3,5-dimethoxyacetophenone) and morpholine.[7] This enamine then acts as a nucleophile, attacking elemental sulfur. The key rearrangement cascade proceeds, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain, ultimately forming a thiomorpholide derivative.[4][7] The choice of morpholine is strategic; it serves as both the amine source for the initial enamine formation and often as the reaction solvent. The final, indispensable step is the vigorous hydrolysis of the stable thioamide intermediate to yield the desired carboxylic acid.[8]

Experimental Protocol: Willgerodt-Kindler Synthesis of DMPAA

-

Step 1: Synthesis of the Thiomorpholide Intermediate

-

To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyacetophenone (1.0 eq.), elemental sulfur (2.2 eq.), and morpholine (3.0 eq.).

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

-

A crude solid or oil (the thiomorpholide) will precipitate. Isolate this crude product by filtration or decantation and wash thoroughly with water.

-

-

Step 2: Hydrolysis to this compound

-

Transfer the crude thiomorpholide to a flask containing a 10-15% solution of sodium hydroxide in 1:1 ethanol/water.

-

Heat the mixture to reflux for 10-12 hours to ensure complete hydrolysis.

-

After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 using concentrated hydrochloric acid.

-

The this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

-

Data Summary: Willgerodt-Kindler Route

| Parameter | Details |

| Starting Material | 3,5-Dimethoxyacetophenone |

| Key Reagents | Sulfur, Morpholine, Sodium Hydroxide |

| Number of Steps | 2 (Thioamide formation, Hydrolysis) |

| Typical Yield | 50-65% (Yields can vary; a 50% yield is reported for the analogous 2,5-isomer[8]) |

| Key Considerations | The reaction involves heating with sulfur and morpholine, which should be performed in a well-ventilated fume hood due to the potential release of hydrogen sulfide during hydrolysis. |

Workflow Diagram: Willgerodt-Kindler Synthesis

Caption: Multi-step workflow from benzyl alcohol to DMPAA via a nitrile intermediate.

Route 3: The Grignard Carboxylation Pathway

This method represents a classic and powerful C-C bond-forming strategy, creating the carboxylic acid functionality directly from a benzyl halide via an organometallic intermediate.

Principle and Mechanistic Insight: The success of this route relies on the formation of a Grignard reagent, an organomagnesium halide. [9]3,5-Dimethoxybenzyl chloride reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 3,5-dimethoxybenzylmagnesium chloride. This reaction transforms the electrophilic benzylic carbon into a potent nucleophile. The subsequent step is carboxylation, where the Grignard reagent is reacted with a suitable electrophilic carbon source, most commonly solid carbon dioxide (dry ice). [10]The Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt. The final step is a simple acidic workup (e.g., with dilute HCl), which protonates the carboxylate to liberate the final this compound. The absolute requirement for anhydrous conditions is the most critical parameter; any trace of water will protonate and destroy the highly basic Grignard reagent. [10] Experimental Protocol: Grignard Carboxylation

-

Step 1: Formation of the Grignard Reagent

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq.) in a flask equipped with a condenser and an addition funnel.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. A small crystal of iodine can be added to help initiate the reaction.

-

Dissolve 3,5-dimethoxybenzyl chloride (1.0 eq., prepared as in Route 2) in additional anhydrous ether/THF and add it to the addition funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and heat evolution. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir (and reflux if necessary) for another 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Carboxylation and Workup

-

In a separate large beaker, place an excess of crushed dry ice (solid CO₂).

-

Slowly and carefully pour the prepared Grignard solution onto the dry ice with stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A viscous mass will form.

-

Slowly add dilute hydrochloric acid (~2M) until the mixture is acidic and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product. Purify by recrystallization as needed.

-

Data Summary: Grignard Carboxylation Route

| Parameter | Details |

| Starting Material | 3,5-Dimethoxybenzyl Chloride |

| Key Reagents | Magnesium Turnings, Carbon Dioxide (Dry Ice) |

| Number of Steps | 2 (Grignard formation, Carboxylation/Workup) |

| Typical Yield | 75-85% (Based on the analogous synthesis of (3,5-dichlorophenyl)acetic acid)[10] |

| Key Considerations | Strictly anhydrous (water-free) conditions are mandatory for success. The reaction is also exothermic and should be conducted with care. |

Workflow Diagram: Grignard Synthesis

Caption: Workflow for the synthesis of DMPAA via Grignard carboxylation.

Part 2: Comparative Analysis of Synthesis Routes

The choice of a synthetic route is dictated by factors beyond theoretical yield, including safety, cost, scale, and available expertise.

| Feature | Willgerodt-Kindler | Benzyl Cyanide Hydrolysis | Grignard Carboxylation |

| Starting Material | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxybenzyl Alcohol | 3,5-Dimethoxybenzyl Alcohol |

| Overall Yield | Moderate (50-65%) | High (70-80%) | High (75-85%) |

| Number of Steps | 2 | 3 | 2 (from benzyl chloride) |

| Reagent Hazards | Moderate (H₂S evolution) | Severe (Highly toxic cyanide) | Moderate (Exothermic, pyrophoric potential) |

| Scalability | Good | Good, but hazard management is critical | Excellent |

| Ease of Execution | Moderate (requires reflux) | Moderate (multiple steps) | Difficult (requires strict anhydrous technique) |

Expert Recommendation:

-

For Safety and Simplicity: The Willgerodt-Kindler reaction is a strong candidate if the starting acetophenone is readily available. It avoids the use of highly toxic cyanides and does not require the stringent anhydrous conditions of the Grignard route.

-

For Highest Yield (with proper controls): The Benzyl Cyanide pathway often provides excellent overall yields. However, it should only be undertaken in laboratories equipped to handle and dispose of cyanide waste safely.

-

For Scalability and C-C Bond Efficiency: The Grignard Carboxylation route is highly efficient and scalable. Its primary challenge is the technical demand for maintaining an inert, water-free environment, which is standard practice in process chemistry but can be challenging in less-equipped research labs.

Part 3: A Note on Modern Coupling Strategies

While the classical routes described are the most direct and common methods for synthesizing DMPAA, it is important to acknowledge the power of modern palladium-catalyzed cross-coupling reactions. Methods like the Suzuki, Heck, or Sonogashira couplings are central to modern organic synthesis. [11]However, for a relatively simple target like DMPAA, they are generally less efficient. For instance, a Suzuki coupling might involve preparing a 3,5-dimethoxyphenylboronic acid and coupling it with a two-carbon synthon like ethyl bromoacetate, followed by hydrolysis. [12]This adds steps and complexity compared to the classical routes. The true power of these modern methods lies in their ability to rapidly generate diverse libraries of analogues of DMPAA, where different aryl groups or side chains are required.

Conclusion

This compound is a key synthetic intermediate accessible through several well-established chemical pathways. The Willgerodt-Kindler reaction offers a direct route from the corresponding acetophenone, while the Grignard carboxylation and benzyl cyanide hydrolysis pathways provide high-yielding alternatives starting from the benzylic alcohol. The ultimate choice of synthesis depends on a careful evaluation of starting material availability, safety protocols, required scale, and the technical capabilities of the laboratory. By understanding the causality and procedural details of each route, researchers and drug development professionals can confidently and efficiently produce this critical chemical building block.

References

- Vertex AI Search. This compound CAS#: 4670-10-4 - ChemicalBook.

- Vertex AI Search. Heck Reaction.

- Vertex AI Search. Willgerodt-Kindler Reaction - SynArchive.

- Vertex AI Search. This compound - Chem-Impex.

- Vertex AI Search. Willgerodt rearrangement - Wikipedia.

- Vertex AI Search. Sonogashira coupling - Wikipedia.

- Vertex AI Search. Willgerodt‐Kindler Reac1on - MSU chemistry.

- Vertex AI Search. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg.

- Vertex AI Search. Willgerodt-Kindler Reaction - Organic Chemistry Portal.

- Vertex AI Search. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] - Erowid.

- Vertex AI Search. phenylacetic acid - Organic Syntheses Procedure.

- Vertex AI Search. PDF 1014.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. (3,5-Dimethoxyphenyl)acetic acid 98 4670-10-4 - Sigma-Aldrich.

- Vertex AI Search. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

- Vertex AI Search.

- Vertex AI Search. Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars.

- Vertex AI Search.

- Vertex AI Search. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem.

- Vertex AI Search. Product Subclass 8: Benzylic Grignard Reagents.

- Vertex AI Search. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI.

- Vertex AI Search. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI.

- Vertex AI Search. Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzylmagnesium Chloride - Benchchem.

- Vertex AI Search. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.

- Vertex AI Search. Heck Reaction - Chemistry LibreTexts.

- Vertex AI Search. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions - 高知工科大学.

- Vertex AI Search. 3,5-Dimethoxybenzyl chloride synthesis - ChemicalBook.

- Vertex AI Search. Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Vertex AI Search. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH.

- Vertex AI Search. Suzuki cross-coupling reaction - YouTube.

- Vertex AI Search. 3,5-Dimethoxybenzaldehyde 98 7311-34-4 - Sigma-Aldrich.

- Vertex AI Search.

- Vertex AI Search. 3,4-Dimethoxyphenylacetic acid | 93-40-3 | FD12596 - Biosynth.

- Vertex AI Search. This compound 98.0+%, TCI America™ | Fisher Scientific.

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. 3,5-Dimethoxyphenylacetonitrile | 13388-75-5 | TCI AMERICA.

- Vertex AI Search. This compound suppliers USA.

Sources

- 1. This compound CAS#: 4670-10-4 [m.chemicalbook.com]

- 2. (3,5-ジメトキシフェニル)酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kochi-tech.ac.jp [kochi-tech.ac.jp]

Topic: 3,5-Dimethoxyphenylacetic Acid: A Mechanistic Exploration of its Potential Anti-Inflammatory and Antioxidant Actions

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is an aromatic carboxylic acid widely utilized as a versatile building block in the synthesis of pharmaceuticals, notably analgesics and anti-inflammatory agents.[1] Despite its prevalence as a synthetic intermediate, direct and comprehensive studies elucidating its intrinsic mechanism of action are not extensively documented in current literature. This guide addresses this knowledge gap by proposing a putative mechanism of action for 3,5-DMPAA, drawing from robust evidence available for the structurally and functionally related analogue, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA).

HDMPPA, an active metabolite derived from dietary phenolic compounds, exhibits potent anti-inflammatory and antioxidant properties in neuro-inflammatory models.[2][3] The core hypothesis of this whitepaper is that 3,5-DMPAA likely shares a similar mechanistic framework. We posit that 3,5-DMPAA exerts its biological effects through the coordinated suppression of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. Furthermore, we explore its potential to mitigate cellular damage by reducing oxidative stress.

This document provides a detailed examination of these signaling pathways, presents validated experimental protocols for investigating this proposed mechanism, and offers a framework for data interpretation. The insights and methodologies contained herein are designed to empower researchers to systematically characterize the biological activity of 3,5-DMPAA and its derivatives.

Part 1: Introduction to this compound (3,5-DMPAA)

This compound is a dimethoxybenzene derivative with the molecular formula C₁₀H₁₂O₄.[4] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the phenyl ring, confers favorable reactivity and solubility, making it a valuable intermediate in medicinal chemistry and natural product synthesis.[1]

While its primary role has been in chemical synthesis, its structural similarity to naturally occurring bioactive phenolic acids, such as sinapic acid and its metabolites, suggests it may possess intrinsic biological activity.[1][5] Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a well-studied phytochemical known for its antioxidant, anti-inflammatory, and neuroprotective properties.[5][6] The metabolism of sinapic acid by intestinal microflora can generate a variety of related phenylpropionic and phenylacetic acid derivatives, lending credence to the hypothesis that 3,5-DMPAA could function as a bioactive molecule.[5]

Part 2: A Putative Mechanism of Action Based on a Structural Analogue

Given the limited direct data on 3,5-DMPAA, we turn to 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) as a well-characterized surrogate to construct a robust mechanistic hypothesis. Research on HDMPPA in lipopolysaccharide (LPS)-stimulated BV2 microglial cells provides a detailed blueprint of its anti-inflammatory action.[2][3]

Attenuation of Pro-Inflammatory Mediators

The inflammatory response is characterized by the production of signaling molecules like nitric oxide (NO) and prostaglandin E₂ (PGE₂). HDMPPA has been shown to significantly suppress the production of both NO and PGE₂ in a dose-dependent manner.[2] This effect is achieved by downregulating the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[2] This primary response suggests a targeted intervention at the core of the inflammatory cascade.

Inhibition of Key Inflammatory Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is controlled by upstream signaling pathways. The mechanism of HDMPPA involves the simultaneous inhibition of three critical, interconnected pathways.

-

NF-κB Pathway: HDMPPA inhibits LPS-induced activation of NF-κB.[2][3] It achieves this by preventing the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby halting the transcription of target inflammatory genes.[2]

-

MAPK Pathway: The mitogen-activated protein kinases (MAPKs)—including p38, ERK, and JNK—are crucial for transducing extracellular signals into cellular responses. HDMPPA markedly suppresses the LPS-induced phosphorylation of these kinases, effectively shutting down this pro-inflammatory signaling route.[2][3]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another significant regulator of inflammation. HDMPPA has been demonstrated to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, further contributing to the suppression of the inflammatory response.[2][3]

Reduction of Oxidative Stress

Inflammation and oxidative stress are inextricably linked. The anti-inflammatory effects of HDMPPA are associated with a significant reduction in the formation of intracellular reactive oxygen species (ROS).[2][3] By scavenging free radicals or inhibiting their production, the compound protects cells from oxidative damage, which can otherwise perpetuate the inflammatory cycle. This antioxidant capacity is a common feature of related phenolic acids.[5][7]

The diagram below illustrates the proposed convergent mechanism of action.

Part 3: Methodologies for Elucidating the Mechanism of Action

To validate the hypothesized mechanism for 3,5-DMPAA, a series of well-established, self-validating experimental protocols can be employed. The causality behind these experimental choices is to systematically dissect the compound's effect from the initial inflammatory trigger down to the nuclear transcriptional response.

Experimental Workflow Overview

The overall workflow involves stimulating an appropriate cell line (e.g., BV2 microglia or RAW 264.7 macrophages) with an inflammatory agent like LPS in the presence or absence of 3,5-DMPAA. Subsequent analyses quantify inflammatory mediators, protein expression, and oxidative stress.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line: Murine BV2 microglial cells or RAW 264.7 macrophages. These are standard, robust models for studying inflammation.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Plate cells at a density of 2.5 x 10⁵ cells/mL in appropriate culture plates (e.g., 96-well for viability/Griess, 6-well for Western Blot). Allow cells to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of 3,5-DMPAA (e.g., 1, 10, 50, 100 µM) for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the vehicle control.

-

Incubation: Incubate for the desired time period (e.g., 24 hours for mediator release, or shorter times like 30-60 minutes for phosphorylation events).

Protocol 2: Quantification of Nitric Oxide (NO)

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reagent: Use a commercial Griess Reagent kit, which typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

-

Assay: Mix 50 µL of supernatant with 50 µL of each Griess reagent component in a 96-well plate.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine NO concentration by comparing absorbance values to a sodium nitrite standard curve. This provides a direct, quantitative measure of iNOS activity.

Protocol 3: Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of target proteins.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

iNOS, COX-2

-

Phospho-p65, p65, Phospho-IκB-α, IκB-α

-

Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK

-

Phospho-Akt, Akt

-

β-actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis provides semi-quantitative data on protein expression and phosphorylation.

Part 4: Data Interpretation and Expected Outcomes

The data generated from these experiments should provide a clear picture of the compound's activity. A successful outcome, consistent with the proposed mechanism, would demonstrate a dose-dependent reduction in inflammatory markers by 3,5-DMPAA.

Table 1: Hypothetical Dose-Response Data for 3,5-DMPAA in LPS-Stimulated Cells

| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | p-p65 Expression (Relative Density) | p-Akt Expression (Relative Density) |

| Vehicle Control | 5% | 8% | 0.15 | 0.12 |

| LPS (1 µg/mL) | 100% | 100% | 1.00 | 1.00 |

| LPS + 1 µM 3,5-DMPAA | 92% | 95% | 0.91 | 0.94 |

| LPS + 10 µM 3,5-DMPAA | 65% | 71% | 0.68 | 0.73 |

| LPS + 50 µM 3,5-DMPAA | 38% | 42% | 0.35 | 0.41 |

| LPS + 100 µM 3,5-DMPAA | 15% | 22% | 0.18 | 0.20 |

Data are presented as mean values and are for illustrative purposes.

Interpretation:

-

A dose-dependent decrease in NO and TNF-α production would confirm the compound's anti-inflammatory efficacy.

-

A corresponding dose-dependent reduction in the phosphorylation of key signaling proteins (p65, Akt, MAPKs) would validate the proposed mechanism of upstream signal inhibition.

-

It is crucial to run a parallel cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.[2]

Part 5: Broader Context and Future Directions

The exploration of 3,5-DMPAA's mechanism of action opens several avenues for further research. Validating the proposed anti-inflammatory and antioxidant activities would position it as a lead compound for developing novel therapeutics for inflammatory conditions.

Future Research:

-

Direct Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, or computational docking to identify the primary molecular binding targets of 3,5-DMPAA.

-

In Vivo Validation: Test the efficacy of 3,5-DMPAA in animal models of inflammation (e.g., LPS-induced systemic inflammation or carrageenan-induced paw edema) to confirm its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 3,5-DMPAA to understand how modifications to the phenyl ring or acetic acid side chain affect its biological activity.

-

Neuroscience Applications: Given its use in neuroscience research and the role of neuro-inflammation in various CNS disorders, investigate the effects of 3,5-DMPAA in models of neurodegenerative diseases.[1]

By systematically applying the principles and protocols outlined in this guide, the scientific community can fully elucidate the mechanism of action of this compound, transforming it from a simple chemical intermediate into a well-characterized bioactive compound with therapeutic potential.

References

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/03698]

- Kim, Y. S., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.Journal of Medicinal Food, 18(6), 638-646. [URL: https://pubmed.ncbi.nlm.nih.gov/25919915/]

- Kim, K. W., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.Nature Communications, 12(1), 3933. [URL: https://www.

- El-Megharbel, S. M., et al. (2015). Oxidative Stress, Lipid Profile and Liver Functions in Average Egyptian Long Term Depo Medroxy Progesterone Acetate (DMPA) Users.Journal of Clinical & Diagnostic Research, 9(1), BC01-BC05. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4347079/]

- Ansari, M. A., et al. (2017). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging.Oxidative Medicine and Cellular Longevity, 2017, 3456385. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530438/]

- Kim, Y. S., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.ResearchGate. [URL: https://www.researchgate.

- Lee, D. Y., et al. (2018). Anti-inflammatory effects of Artemisia scoparia and its active constituent, 3,5-dicaffeoyl-epi-quinic acid against activated mast cells.Immunopharmacology and Immunotoxicology, 40(1), 58-65. [URL: https://pubmed.ncbi.nlm.nih.gov/29172841/]

- Ansari, M. A., et al. (2017). (PDF) Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging.ResearchGate. [URL: https://www.researchgate.

- This compound CAS#: 4670-10-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5202863.htm]

- Rios-Hoyo, A., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis.Molecules, 27(23), 8400. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741169/]

- Hamdi, S. A., et al. (2005). Oxidative stress, lipid profile and liver functions in average Egyptian long term depo medroxy progesterone acetate (DMPA) users.Contraception, 72(3), 213-217. [URL: https://pubmed.ncbi.nlm.nih.gov/16102555/]

- Colado, M. I., et al. (1995). The hyperthermic and neurotoxic effects of 'Ecstasy' (MDMA) and 3,4 methylenedioxyamphetamine (MDA) in the Dark Agouti (DA) rat, a model of the CYP2D6 poor metabolizer phenotype.British Journal of Pharmacology, 115(7), 1281-1289. [URL: https://pubmed.ncbi.nlm.nih.gov/8564223/]

- Tatik, S., et al. (2016). Protective Effect of Vitamins C and E on Depot-Medroxyprogesterone Acetate-Induced Ovarian Oxidative Stress In Vivo.BioMed Research International, 2016, 3134105. [URL: https://pubmed.ncbi.nlm.nih.gov/26966434/]

- Lee, D., et al. (2024). 3,5-DCQA as a Major Molecule in MeJA-Treated Dendropanax morbifera Adventitious Root to Promote Anti-Lung Cancer and Anti-Inflammatory Activities.MDPI. [URL: https://www.mdpi.com/1422-0067/25/12/6684]

- 2,5-Dimethoxyphenylacetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74469]

- 2C-B. Wikipedia. [URL: https://en.wikipedia.org/wiki/2C-B]

- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/3-5-dimethoxyphenylacetic-acid-98-0-tci-america/d29501g]

- This compound, 98%. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Sinapic acid (HMDB0032616). Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0032616]

- Study Protocol for Experiment 3. ResearchGate. [URL: https://www.researchgate.net/figure/Study-Protocol-for-Experiment-3_fig2_350290158]

- Zulkifli, N. A., et al. (2021). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity.Basic and Clinical Neuroscience, 12(3), 281-290. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425807/]

- Londero, P., et al. (2019). Oxidative Stress Is Increased in Combined Oral Contraceptives Users and Is Positively Associated with High-Sensitivity C-Reactive Protein.Antioxidants, 8(11), 543. [URL: https://www.mdpi.com/2076-3921/8/11/543]

- Shahidi, F., & Varatharajan, V. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities.Frontiers in Nutrition, 8, 769450. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2021.769450/full]

- 3-(3,4,5-Trimethoxyphenyl)propanoic acid. MedchemExpress.com. [URL: https://www.medchemexpress.com/3-(3,4,5-trimethoxyphenyl)propanoic-acid.html]

- Fukunaga, K., et al. (2014). Oral Contraceptive Therapy Increases Oxidative Stress in Pre-Menopausal Women.Journal of Clinical Medicine Research, 6(5), 368-372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107490/]

- Athilingam, J., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex.Frontiers in Molecular Neuroscience, 14, 730222. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2021.730222/full]

- Odinot, E., et al. (2021). Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract.Molecules, 26(11), 3290. [URL: https://www.mdpi.com/1420-3049/26/11/3290]

- Predicting Drug-Target Affinity by Learning Protein Knowledge From Biological Networks. (2023). IEEE Xplore. [URL: https://ieeexplore.ieee.org/abstract/document/10132890]

- (3,5-Dimethoxyphenyl)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d141404]

- (3,5-Dimethoxyphenyl)acetic acid. ECHEMI. [URL: https://www.echemi.com/products/pd20160127091910006.html]

- Strech, D., et al. (2021). Improving target assessment in biomedical research: the GOT-IT recommendations.Nature Reviews Drug Discovery, 20(1), 7-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7667479/]

- Santos, R., et al. (2017). A comprehensive map of molecular drug targets.Nature Reviews Drug Discovery, 16(1), 19-34. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6091314/]

- MDC Connects: Identifying the Target. (2020). YouTube. [URL: https://www.youtube.

- Drug Targets, druggability, and efficacy. (2019). YouTube. [URL: https://www.youtube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 4670-10-4 [m.chemicalbook.com]

- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of 3,5-Dimethoxyphenylacetic Acid

Abstract

3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is a versatile aromatic carboxylic acid primarily recognized for its utility as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] While extensive research has focused on its synthetic applications, direct investigations into its intrinsic biological activities are less prevalent. This technical guide provides a comprehensive overview of the known chemical properties and applications of 3,5-DMPAA. Furthermore, it delves into the potential biological activities of this compound by examining the well-documented effects of its structural isomers and derivatives. By presenting a framework of potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities based on analogous compounds, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies to explore the therapeutic potential of this compound.

Introduction to this compound

This compound, with the chemical formula C10H12O4, is a crystalline solid characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an acetic acid moiety.[2][3][4] This substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3,5-DMPAA is essential for its application in both synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 4670-10-4 | [2][3][4] |

| Molecular Weight | 196.2 g/mol | [1][4] |

| Appearance | White to cream or pale yellow crystalline powder | [2] |

| Melting Point | 101-106 °C | [2] |

| Purity | ≥97.5% | [2] |

| Solubility | Soluble in organic solvents |

Established Role as a Synthetic Intermediate

The primary application of 3,5-DMPAA is in the synthesis of more complex molecules. It serves as a crucial precursor for the development of analgesics and anti-inflammatory drugs.[1] Its reactivity and structural features are leveraged to construct novel therapeutic agents.[1] Additionally, its potential use in the agrochemical industry for creating new herbicides and pesticides is also being explored.[1]

Potential Anti-Inflammatory Activity: An Analog-Based Hypothesis

While direct studies on the anti-inflammatory properties of 3,5-DMPAA are limited, the activity of its structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), provides a strong rationale for investigation.

Evidence from a Structural Analog: HDMPPA

HDMPPA, a component of Korean cabbage kimchi, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[5] It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

The anti-inflammatory mechanism of HDMPPA involves the blockage of multiple signaling pathways:[5]

-

NF-κB Pathway: HDMPPA inhibits the activation of nuclear factor-kappa B (NF-κB) by preventing the degradation and phosphorylation of its inhibitor, IκB-α.[5]

-

MAPK and PI3K/Akt Pathways: The phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, a downstream target of phosphatidylinositol-3-kinase (PI3K), is markedly suppressed by HDMPPA.[5]

-

Oxidative Stress Reduction: HDMPPA has been shown to reduce the formation of intracellular reactive oxygen species (ROS).[5]

Structural Comparison and Rationale for Investigation

3,5-DMPAA shares the core 3,5-dimethoxyphenyl moiety with HDMPPA. The primary difference lies in the side chain (acetic acid vs. propionic acid) and the presence of a hydroxyl group on the phenyl ring of HDMPPA. The shared dimethoxy substitution pattern suggests that 3,5-DMPAA may also possess the ability to modulate inflammatory signaling pathways. The absence of the hydroxyl group might alter its antioxidant capacity, which warrants direct experimental verification.

Proposed Experimental Workflow for Anti-Inflammatory Screening

To validate the hypothesized anti-inflammatory activity of 3,5-DMPAA, the following experimental workflow is proposed:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. B25672.06 [thermofisher.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 4670-10-4 [m.chemicalbook.com]

- 5. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Dimethoxyphenylacetic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-dimethoxyphenylacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this class of compounds, with a focus on their synthesis, mechanisms of action, and structure-activity relationships (SAR). We delve into their potential as anticancer agents, particularly as tubulin polymerization inhibitors, and explore their anti-inflammatory and antioxidant properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction: The Versatility of the this compound Scaffold

This compound is an aromatic carboxylic acid distinguished by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. These methoxy groups significantly influence the molecule's electronic properties, solubility, and reactivity, making it an attractive starting material for the synthesis of a diverse array of derivatives.[1] The inherent structural features of this scaffold have positioned it as a valuable building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2]

In the realm of drug discovery, the this compound core has been incorporated into molecules targeting a range of therapeutic areas, including cancer, inflammation, and neurological disorders.[1] The substitution pattern of the phenyl ring, particularly the presence of the 3,5-dimethoxy groups, is a recurring motif in numerous natural and synthetic bioactive compounds, most notably in the class of tubulin polymerization inhibitors.

This guide will provide a detailed exploration of the chemical synthesis of key this compound derivatives, an in-depth analysis of their biological activities with a focus on their anticancer properties, and a critical examination of their structure-activity relationships.

Synthetic Strategies for this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily through the formation of amides and esters.

Synthesis of 3,5-Dimethoxyphenylacetamide Derivatives

The synthesis of amide derivatives of this compound is a straightforward and widely employed strategy to generate libraries of compounds for biological screening. A general and efficient method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Dimethoxyphenylacetamides

-

Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: To the activated acid solution, add the desired amine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

This protocol can be adapted for a wide range of amines to generate a diverse library of 3,5-dimethoxyphenylacetamide derivatives.

Synthesis of this compound Ester Derivatives

Esterification of this compound is another common derivatization strategy. Fischer esterification, using an excess of the corresponding alcohol in the presence of a catalytic amount of strong acid, is a classical and effective method.

Experimental Protocol: Synthesis of Methyl 3,5-Dimethoxyphenylacetate

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield methyl 2-(3,5-dimethoxyphenyl)acetate.[3]

This method can be applied to various alcohols to synthesize a range of ester derivatives. For more sensitive substrates, milder esterification methods using coupling agents can be employed.

Biological Activities and Therapeutic Potential

The 3,5-dimethoxy substitution pattern is a key pharmacophore in a number of biologically active molecules. This section will focus on the anticancer, anti-inflammatory, and antioxidant activities of this compound derivatives and their analogues.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on the anticancer potential of compounds bearing the 3,5-dimethoxyphenyl moiety, with a primary mechanism of action being the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Numerous analogues of this compound, particularly those with a 3,4,5-trimethoxyphenyl "A-ring," have shown potent tubulin polymerization inhibitory activity by binding to the colchicine site on β-tubulin.[6][7][8] This interaction prevents the assembly of microtubules, thereby exerting a powerful antiproliferative effect on cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:

While direct SAR studies on a broad range of this compound derivatives are limited, extensive research on related combretastatin analogues provides valuable insights:

-

The A-Ring (Dimethoxyphenyl/Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl group is often considered optimal for potent tubulin inhibitory activity.[4][9] However, studies have shown that 3,4-dimethoxy and even 3-methoxy substitutions can retain significant activity.[10] The 3,5-dimethoxy substitution pattern, as seen in the parent acid, is also a key feature in some active compounds.

-

The Linker: The nature and length of the linker connecting the A-ring to a second aromatic "B-ring" are crucial. In many potent inhibitors, a cis-restricted conformational arrangement is essential for high affinity binding to the colchicine site.[10]

-

The B-Ring: The electronic and steric properties of the B-ring can be varied to modulate activity and selectivity.

Quantitative Data on Anticancer Activity of Analogues:

The following table summarizes the in vitro anticancer activity of selected analogues containing the dimethoxy- or trimethoxyphenyl moiety.

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazole-3-carboxanilides | m-Anisidine derivative (4e) | MCF-7 | 7.79 | [10] |

| 1,2,4-Triazole-3-carboxanilides | o-Anisidine derivative (4f) | MCF-7 | 10.79 | [7][10] |

| 1,2,4-Triazole-3-carboxanilides | 3,5-Difluoroaniline derivative (4l) | MCF-7 | 13.20 | [7][10] |

| Trimethoxyphenyl Pyridine Derivatives | Compound VI | HCT-116 | 4.83 | |

| Trimethoxyphenyl Pyridine Derivatives | Compound VI | HepG-2 | 3.25 | [4] |

| Trimethoxyphenyl Pyridine Derivatives | Compound VI | MCF-7 | 6.11 | [4] |

| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | HepG2 | 0.536-1.206 | [2][11] |

| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | MCF-7 | 0.536-1.206 | [2][11] |

| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | HCT116 | 0.536-1.206 | [2][11] |

| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | A549 | 0.536-1.206 | [2][11] |

| Benzopyran-4-one Derivatives | Compound 16c | Various | 2.58-34.86 | [9][12] |

Anti-inflammatory Activity

This compound and its analogues have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with moieties containing the 3,4,5-trimethoxybenzyl group have shown enhanced anti-inflammatory activity compared to the parent drugs. This suggests that the dimethoxyphenylacetic acid scaffold could be a valuable component in the design of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Experimental Workflow for Assessing Anti-inflammatory Activity

Antioxidant Activity

The phenolic nature of hydroxylated derivatives of phenylacetic acids imparts them with antioxidant properties. A study on hydroxyalkyl esters of 4-hydroxy-3,5-dimethoxyphenylacetic acid demonstrated their ability to scavenge free radicals, as measured by DPPH and ABTS assays.[6] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the phenyl ring, as well as the lipophilicity of the ester side chain.

Future Directions and Conclusion

Derivatives of this compound continue to be a promising area of research in medicinal chemistry. While significant progress has been made in understanding the anticancer potential of related analogues, particularly as tubulin polymerization inhibitors, there remains a vast chemical space to be explored for derivatives of the parent this compound itself.

Future research should focus on:

-

Synthesis of diverse libraries: The generation of a wider range of amides, esters, and heterocyclic derivatives of this compound is crucial for comprehensive SAR studies.

-

Elucidation of specific mechanisms: While tubulin inhibition is a key mechanism for related compounds, further investigation is needed to confirm this for a broader range of this compound derivatives and to explore other potential biological targets.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). Archiv der Pharmazie, 347(9), 658-667. [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). Scientific Reports, 11(1), 1-16. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2022). Molecules, 27(15), 4871. [Link]

-

Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. (2014). Archiv der Pharmazie, 347(9), 658-667. [Link]

-

Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021). Molecules, 26(22), 6985. [Link]

-

Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. (2016). Chemistry & Biodiversity, 13(8), 1031-1042. [Link]

-

Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[4][7][10]triazolo[1,5-a]pyrimidines. (2021). European Journal of Medicinal Chemistry, 220, 113449. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

-

Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5225-5231. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(7), 2104. [Link]

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2020). European Journal of Medicinal Chemistry, 187, 111943. [Link]

-

Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2024). BioMed Research International, 2024, 1-13. [Link]

-

This compound methyl ester. (n.d.). J&K Scientific. Retrieved from [Link]

-

Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5225-5231. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(1), 138. [Link]

-

Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. (2018). Molecules, 23(11), 2946. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylacetic Acid

Introduction

3,5-Dimethoxyphenylacetic acid (CAS No. 4670-10-4) is a valuable carboxylic acid derivative utilized as a key intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular structure, featuring a phenylacetic acid core with two methoxy groups at the 3 and 5 positions, imparts specific chemical properties that are leveraged in medicinal chemistry.[2] Accurate structural confirmation and purity assessment are paramount for its application in research and drug development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.

The methodologies and interpretations presented herein are grounded in established analytical principles, designed to provide researchers and drug development professionals with a practical and scientifically rigorous framework for analysis.

Molecular Structure and Analytical Workflow

The structural integrity of this compound underpins its utility. The primary objective of spectroscopic analysis is to verify the connectivity of atoms and the presence of key functional groups as depicted in its structure.

Diagram 1: Molecular Structure of this compound

A typical analytical workflow involves a multi-technique approach to gather orthogonal data, ensuring an unambiguous structural assignment.

Diagram 2: Spectroscopic Characterization Workflow

Sources

Crystal structure of 3,5-Dimethoxyphenylacetic acid

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethoxyphenylacetic Acid: A Predictive and Investigative Approach

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds[1]. An understanding of its solid-state structure is paramount for controlling crystallization processes, ensuring batch-to-batch reproducibility, and optimizing its formulation. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven experimental framework for researchers to determine this crystal structure, and second, to present a detailed predictive analysis of its likely molecular conformation and supramolecular architecture based on established crystallographic principles and comparative analysis of its structural analogues.

Introduction: The Significance of Solid-State Structure

In the pharmaceutical and materials science sectors, the three-dimensional arrangement of molecules in a crystal lattice dictates critical macroscopic properties, including solubility, dissolution rate, stability, and bioavailability. For an active pharmaceutical ingredient (API) intermediate like this compound, controlling its crystalline form is essential for process efficiency and final product quality. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development[2][3]. A thorough understanding of the primary crystal structure is the first step in identifying and controlling potential polymorphs.

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to approaching the crystal structure of this compound. We will outline the necessary experimental protocols to obtain and analyze single crystals and build a hypothesis of the expected structural features by examining its close chemical relatives.

Experimental Strategy for Crystal Structure Determination

The causality behind a successful crystal structure determination lies in a meticulous and logical workflow, from material synthesis to data refinement. Each step is designed to validate the next, ensuring the final structure is both accurate and reproducible.

Synthesis and Purification of this compound

High-purity starting material is a non-negotiable prerequisite for growing high-quality single crystals. The synthesis of the title compound is well-established. A common synthetic route involves the hydrolysis of the corresponding nitrile or ester. For the purpose of crystallographic studies, rigorous purification is critical.

Protocol for Synthesis and Purification:

-

Synthesis: A recommended starting point is the hydrolysis of 3,5-dimethoxybenzyl cyanide or a similar precursor under acidic or basic conditions.

-

Crude Purification: Following the reaction, the crude product should be isolated. If synthesized via hydrolysis of an ester, an acid-base extraction is an effective purification step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The aqueous layer, containing the sodium salt of the acid, is then acidified (e.g., with 1M HCl) to precipitate the purified acid.

-

Recrystallization: The precipitated solid should be collected by filtration and subjected to recrystallization. Based on its physical properties (melting point 102-103 °C, powder to crystal form), a solvent system such as an ethanol/water or toluene/heptane mixture is a logical starting point[4]. The goal is to produce a highly pure, crystalline powder.

-

Purity Validation: The purity of the bulk material must be confirmed (>98%) before proceeding to single crystal growth. This should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The principle is to allow molecules to transition from a disordered state (in solution or melt) to a highly ordered crystalline state slowly.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethyl acetate, or acetone) to near saturation in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting slow crystallization.

-

Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below. The decrease in solubility upon cooling can induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the following self-validating workflow is employed to determine its structure.

Experimental Workflow for Structure Determination

Caption: Figure 1: A standardized workflow for single-crystal X-ray structure determination.

Predictive Structural Analysis

In the absence of experimental data, we can construct a scientifically rigorous hypothesis for the crystal structure of this compound by analyzing its molecular features and comparing it to known structures of its isomer and an ester derivative.

Anticipated Molecular Geometry

The molecule consists of a planar phenyl ring substituted with two methoxy groups and an acetic acid moiety. The acetic acid side chain possesses rotational freedom around the C(phenyl)-C(methylene) bond. The conformation will likely be influenced by minimizing steric hindrance and optimizing intramolecular interactions. In the related structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, the dimethoxy phenyl ring is essentially planar[5]. We can anticipate a similar planarity for the core ring system in the parent acid.

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by the strong hydrogen-bonding capability of the carboxylic acid group.

-

The Carboxylic Acid Dimer Synthon: The most probable and stable interaction is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most robust and predictable synthons in crystal engineering. The crystal structure of the isomer, 3,4-dimethoxyphenylacetic acid, notably deviates from this, forming hydrogen-bonded chains instead of dimers[6]. This highlights that while the dimer is common, substituent effects can favor alternative arrangements. For the 3,5-isomer, the steric and electronic environment is different, and the classic dimer remains a strong possibility.

-

Weaker Intermolecular Interactions: Beyond the primary hydrogen bonds, the crystal packing will be consolidated by a network of weaker interactions[7].

-

C-H···O Interactions: The methoxy groups and the carbonyl oxygen of the carboxylic acid are potential acceptors for weak C-H···O hydrogen bonds from the phenyl and methylene C-H groups. These interactions are known to play a significant role in the crystal packing of related structures[8].

-

H···H and π-π Interactions: As observed in the Hirshfeld surface analysis of its ester derivative, H···H contacts are expected to be major contributors to the overall crystal packing[5][8]. Depending on the packing arrangement, offset π-π stacking between the phenyl rings of adjacent molecules may also occur.

-

Comparative Insights from Structural Analogues

-

Comparison with 3,4-Dimethoxyphenylacetic Acid: The crystal structure of the 3,4-isomer reveals that molecules are linked into chains by O-H···O hydrogen bonds[6]. The difference in the substitution pattern (meta- vs. ortho/para-positioning of the methoxy groups relative to each other) significantly impacts the electronic distribution and steric profile of the molecule. This electronic difference likely influences the hydrogen bonding, leading to the observed chain motif[9][10]. For the 3,5-isomer, the symmetric substitution pattern might reduce the polarity that favors a chain formation, potentially making the centrosymmetric dimer more favorable.

-

Comparison with Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate: The crystal structure of this ester derivative provides crucial insight into the role of the weaker interactions[5][8]. In this structure, the primary O-H···O hydrogen bonding is absent. The packing is therefore dictated by C-H···O and H···H interactions[8]. This confirms that the methoxy groups and the phenyl ring in the 3,5-dimethoxyphenyl moiety are actively involved in forming the crystal lattice. When analyzing the parent acid, we can expect these same interactions to play a vital secondary role in consolidating the structure around the primary carboxylic acid hydrogen bonds.

Quantitative Data Summary (Predicted)

Should the crystal structure be determined, the data would be summarized in a standard crystallographic table. Below is a template table populated with predicted information where possible, based on common organic molecules.

| Parameter | Predicted Value / Information Needed | Rationale / Source |

| Chemical Formula | C₁₀H₁₂O₄ | From molecular structure[4] |

| Formula Weight | 196.20 g/mol | From molecular structure[4] |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable if the carboxylic acid dimer forms. |

| a, b, c (Å) | To be determined (TBD) | Dependent on experimental data. |

| α, β, γ (°) | TBD | Dependent on experimental data. |

| Volume (ų) | TBD | Dependent on experimental data. |

| Z (molecules/unit cell) | 2 or 4 | Common values for small organic molecules in these space groups. |

| Density (calculated) | TBD | Calculated from formula weight, Z, and unit cell volume. |

| Hydrogen Bonding Motif | Likely R²₂(8) cyclic dimer | Based on the common carboxylic acid synthon. |

Conclusion

While a definitive crystal structure for this compound is not yet in the public domain, a combination of robust experimental methodology and predictive analysis provides a powerful framework for its investigation. The protocols outlined in this guide offer a clear path for researchers to obtain and solve the structure. The predictive analysis, grounded in the known crystal structures of its isomer and ester derivative, strongly suggests that the supramolecular assembly will be driven by the formation of carboxylic acid hydrogen bonds—most likely the classic centrosymmetric dimer—supported by a network of weaker C-H···O and H···H interactions. The experimental determination of this structure will be a valuable contribution, providing the foundational data needed for rational control over the solid-state properties of this important chemical intermediate.

References

-

IUCr. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]

-

PubMed. (2014, May 21). Inter-hydrogen bond coupling in crystals with molecular chains in their lattices investigated by polarized IR spectroscopy: 4-Bromo-3,5-dimethylpyrazole and 3,4-dimethoxyphenylacetic acid. Retrieved from [Link]

-

NIH. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Inter-hydrogen bond coupling in crystals with molecular chains in their lattices investigated by polarized IR spectroscopy: 4-Bromo-3,5-dimethylpyrazole and 3,4-dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4385-56-2,3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. Retrieved from [Link]

-

mzCloud. (n.d.). 3 4 Dimethoxyphenyl acetic acid. Retrieved from [Link]

-

Faraday Discussions (RSC Publishing). (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dihydroxyphenylacetic acid. Retrieved from [Link]

-

MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 4670-10-4 [m.chemicalbook.com]

- 5. Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Inter-hydrogen bond coupling in crystals with molecular chains in their lattices investigated by polarized IR spectroscopy: 4-Bromo-3,5-dimethylpyrazole and 3,4-dimethoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]